molecular formula C26H25FN4O3S B2568599 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021224-45-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2568599
CAS No.: 1021224-45-2
M. Wt: 492.57
InChI Key: ZPSRBXMCMCOFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex synthetic organic compound designed for advanced pharmaceutical and biological research. This molecule features a pyrazolopyridine core, a privileged structure in medicinal chemistry known for its ability to modulate various biological targets. The structure is further elaborated with a 4-fluorobenzyl group, a p-tolyl substituent, and a tetrahydrothiophene-1,1-dioxide moiety, which collectively enhance its potential for selective target interaction and influence its physicochemical properties. As a key intermediate or a novel chemical entity, this compound is intended for use in high-throughput screening, hit-to-lead optimization, and investigating structure-activity relationships (SAR). Its complex architecture suggests potential applications in developing therapies for areas such as oncology, inflammatory diseases, or central nervous system disorders, where similar scaffolds have shown activity. Researchers can utilize this chemical probe to explore novel enzymatic or receptor pathways. This product is supplied with comprehensive analytical data (including NMR, LC-MS, and HPLC purity) to ensure batch-to-batch consistency and confirm structural identity. It is critical to note that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific handling, storage, and safety information.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O3S/c1-16-3-7-19(8-4-16)23-13-22(26(32)28-14-18-5-9-20(27)10-6-18)24-17(2)30-31(25(24)29-23)21-11-12-35(33,34)15-21/h3-10,13,21H,11-12,14-15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSRBXMCMCOFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a complex structure that includes:

  • A pyrazolo[3,4-b]pyridine core, which is known for various biological activities.
  • A sulfone group from the tetrahydrothiophene moiety, enhancing stability and reactivity.
  • A fluorobenzyl substituent that may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within the body. The sulfone group and aromatic rings can facilitate binding to proteins or enzymes, potentially modulating their activity. The exact pathways are still under investigation but may include inhibition of key enzymes involved in metabolic processes.

Therapeutic Potential

Research has indicated that compounds with similar structures often exhibit:

  • Antitumor Activity: Pyrazolo[3,4-b]pyridines have been reported to inhibit cell proliferation in various cancer cell lines.
  • Antidiabetic Effects: Some derivatives have shown promise in inhibiting enzymes like α-glucosidase, which plays a role in carbohydrate metabolism.

In Vitro Studies

A study evaluated the inhibitory effects of several pyrazolo[3,4-b]pyridine derivatives on α-glucosidase activity. The results indicated that certain compounds demonstrated significant inhibition compared to standard drugs like acarbose. For instance, a derivative with a similar scaffold exhibited an IC50 value of 155.4 ± 6.0 μM, suggesting potential for managing postprandial hyperglycemia .

In Vivo Studies

In vivo models have shown that related compounds can reduce plasma glucose levels and mitigate diabetic symptoms. These findings support the hypothesis that modifications in the pyrazolo[3,4-b]pyridine framework can enhance biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
Compound APyrazolo[3,4-b]pyridine coreα-glucosidase inhibitor155.4 ± 6.0
Compound BSimilar sulfone derivativesAntitumor activityVaries
Compound CFluorobenzamide moietyAntidiabetic effectsVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name/Scaffold Key Substituents Target/Activity Key Differentiators Reference
Dinaciclib (Pyrazolo[1,5-a]pyrimidine core) Hydroxyl groups, pyrazolo[1,5-a]pyrimidine CDK inhibitor (anticancer) Core scaffold replacement (pyrazolo[3,4-b]pyridine here) improves kinase selectivity; methoxy vs. hydroxyl groups affect hydrogen-bonding capacity .
Roscovitine (Imidazolo[4,5-d]pyrimidine core) Hydroxyl groups CDK inhibitor (anticancer) Pyrazolo[3,4-b]pyridine core offers broader kinase inhibition (e.g., c-Met, PIM-1) compared to imidazolo[4,5-d]pyrimidine .
Pyrazolo[3,4-b]pyridine 8a Sulfoxide linker, methylene group c-Met inhibitor (anticancer) Sulfone group in the target compound enhances metabolic stability over sulfoxide; fluorobenzyl improves target affinity vs. unsubstituted benzyl .
Compound Ia–c (Liu et al.) Sulfur, sulfoxide, methylene linkers c-Met inhibitor (IC₅₀ = 0.5–2.3 µM) The target compound’s sulfone linker may reduce off-target interactions compared to redox-sensitive sulfur/sulfoxide groups .
PIM-1 Kinase Inhibitors Pyrazolo[3,4-b]pyridine with aryl moieties PIM-1 inhibitor (anticancer) Fluorobenzyl and p-tolyl groups in the target compound may confer dual activity (c-Met and PIM-1 inhibition) .

Pharmacological Activity Comparison

  • Anticancer Activity : The target compound’s p-tolyl and fluorobenzyl groups align with structural requirements for broad-spectrum antiproliferative activity observed in pyrazolo[3,4-b]pyridine 8a (IC₅₀ = 0.8–2.1 µM across 12 cancer cell lines) .
  • Kinase Inhibition : Unlike dinaciclib (CDK-specific), the target compound’s sulfone and fluorobenzyl groups may enable multi-kinase inhibition (c-Met, PIM-1, FGFR), as seen in related derivatives .
  • Antimicrobial Activity : While lacking direct data, structurally similar pyrazolo[3,4-b]pyridines exhibit MIC values of 4–16 µg/mL against Gram-positive bacteria .

Key Research Findings and Implications

Sulfone Advantage : The 1,1-dioxidotetrahydrothiophen-3-yl group confers superior metabolic stability over sulfur/sulfoxide analogs, reducing susceptibility to enzymatic degradation .

Fluorine Role : The 4-fluorobenzyl group enhances binding affinity via hydrophobic and halogen-bonding interactions, as demonstrated in c-Met kinase assays .

Synergistic Substituents : The combination of p-tolyl (hydrophobic), methyl (steric optimization), and pyrazolo[3,4-b]pyridine (hydrogen bonding) creates a balanced pharmacophore for kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.